molecular formula C6H4ClNO B3041449 Pyridine-2-carbonyl chloride CAS No. 29745-44-6

Pyridine-2-carbonyl chloride

Cat. No. B3041449
Key on ui cas rn: 29745-44-6
M. Wt: 141.55 g/mol
InChI Key: PSAYJRPASWETSH-UHFFFAOYSA-N
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Patent
US04764522

Procedure details

10.0% of pyridine-2-carboxylic acid were suspended in 150 ml of toluene and the suspension was heated to reflux for 2 hours with 17.7 ml of thionyl chloride and 3 drops of dimethylformamide. Thereafter, the mixture was evaporated to dryness under reduced pressure, the residue was treated with toluene and again evaporated to dryness. There was obtained picolinic acid chloride as dark green crystals which were used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.S(Cl)([Cl:12])=O>C1(C)C=CC=CC=1.CN(C)C=O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([Cl:12])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Step Two
Name
Quantity
17.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
CUSTOM
Type
CUSTOM
Details
Thereafter, the mixture was evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with toluene
CUSTOM
Type
CUSTOM
Details
again evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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